molecular formula C13H18N2O2 B2715339 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one CAS No. 143999-85-3

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B2715339
CAS No.: 143999-85-3
M. Wt: 234.299
InChI Key: WMWXCDQYAOXPGE-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one (CAS 143999-85-3) is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . This powder-form substance is part of the piperazine chemical family, a class known for its significant relevance in medicinal chemistry and life science research . As a building block in organic synthesis, researchers can utilize this compound for the exploration and development of novel pharmacologically active molecules . While the specific biological activity of this exact molecule is an area of ongoing investigation, studies on structurally related phenylpiperazine derivatives have shown interactions with key neurotransmitter systems in the brain, including cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, which are implicated in processes like memory and learning . This makes it a valuable reference standard and synthetic intermediate for neuroscientists and chemists working in drug discovery. The product is provided with high purity and is accompanied by a Certificate of Analysis. Important Notice: This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-4-2-3-5-12(11)17-10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWXCDQYAOXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with piperazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : In vitro studies have demonstrated that 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent .
  • Cytotoxicity : The compound has shown promising cytotoxic effects against cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values suggest that it may be effective in targeting specific cancer types .

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comments
Staphylococcus aureus32Effective against Gram-positive bacteria
Escherichia coli64Moderate activity against Gram-negative bacteria
Pseudomonas aeruginosa128Limited effectiveness observed

Cytotoxicity Studies

Cell LineIC50 (µM)Comments
HeLa15.3Significant cytotoxicity observed
MCF-720.5Moderate activity; further optimization needed
HepG212.8High selectivity index

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperazine ring or the phenoxy group can enhance receptor binding affinity and bioavailability. For instance, substituents that increase lipophilicity can improve membrane permeability, potentially leading to better therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against Mycobacterium tuberculosis reported an IC90 of 4.00 µM, indicating its potential as an anti-tubercular agent. This finding suggests that further research could explore its application in treating tuberculosis .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of the compound revealed that it could reduce oxidative stress markers in neuronal cell cultures. This property suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
  • Structural Difference: The methyl group is at the 3-position of the phenoxy ring, and the ketone is extended to a propan-1-one chain .
  • Impact: The positional isomerism (2- vs. 3-methyl) alters steric and electronic interactions.
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
  • Structural Difference: Chlorine atoms at the 2- and 4-positions of the phenoxy ring .
  • Impact : Electron-withdrawing chlorine substituents increase electrophilicity and lipophilicity, which could improve binding to hydrophobic enzyme pockets but may also elevate toxicity risks.
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
  • Structural Difference : A methoxy group replaces the methyl at the para position .

Core Scaffold Modifications

1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
  • Structural Difference: Replaces the phenoxy group with a thiophene ring .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
  • Structural Difference: A chlorine atom replaces the phenoxy group .
  • Chlorine’s electronegativity may enhance reactivity in nucleophilic substitution reactions.

Functional Group Additions

Triazole- and Sulfanyl-Substituted Analogs
  • Example : 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one .
  • Impact : The triazole-sulfanyl group introduces hydrogen-bonding and metal-chelating capabilities, which could enhance binding to enzymes like cytochrome P450 or kinases.

Pharmacological and Physicochemical Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Yield (%) Purity (%) Notable Features
2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one (Target) C13H16N2O2 232.28 N/A N/A Ortho-methylphenoxy, ethanone core
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one HCl C14H21ClN2O2 325.79 N/A N/A Propanone chain, hydrochloride salt
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one HCl C12H14Cl3N2O2 325.61 N/A 95% Dichloro substitution
QD11 (Benzoylphenoxy analog) C22H26N2O3 × C2H2O4 366.46 63 98.2 Aromatase inhibitor candidate
QD15 (4-Chlorobenzoyl analog) C22H25ClN2O3 400.90 37 100 High purity, radical scavenger

Biological Activity

Overview

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a piperazine moiety, which is known for its interactions with various neurotransmitter systems, making it a candidate for therapeutic applications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2OC_{13}H_{18}N_2O, with a molecular weight of approximately 222.29 g/mol. The structure includes:

  • A piperazine ring , which is often associated with biological activity.
  • A 2-methylphenoxy group , contributing to its lipophilicity and potential receptor interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds containing piperazine structures can modulate serotonin and dopamine receptors, which are critical in the treatment of depression and anxiety disorders.

Key Mechanisms:

  • Receptor Binding: The compound may exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, influencing mood regulation.
  • Enzyme Interactions: It may also interact with specific enzymes involved in neurotransmitter metabolism, potentially enhancing or inhibiting their activity.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • Antidepressant Activity: Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, as indicated by behavioral assays that measure despair and anxiety.
  • Antipsychotic Potential: Due to its structural similarities with known antipsychotic agents, it has been investigated for its potential to alleviate symptoms of psychosis.
  • Neuroprotective Effects: Some research indicates that the compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-oneC15H22N2OC_{15}H_{22}N_2ODifferent methyl substitution patternAntidepressant
2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-oneC14H20N2OC_{14}H_{20}N_2OPara-methyl substitutionAntipsychotic
2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-oneC_{13}H_{17FN_2OIncorporates fluorine atomEnhanced receptor binding

Study 1: Antidepressant-Like Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various piperazine derivatives, including this compound. The compound demonstrated significant reductions in immobility time in forced swim tests, suggesting potential efficacy as an antidepressant agent .

Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-methylphenol with a piperazine-containing ketone intermediate. Key steps include nucleophilic substitution or amidation reactions. For optimization:

  • Use mild oxidizing agents (e.g., m-CPBA) to avoid side reactions in piperazine ring functionalization .
  • Monitor reaction progress via HPLC or TLC to identify optimal stoichiometric ratios and temperature ranges (e.g., 60–80°C for 12–24 hours).
  • Purify via column chromatography with ethyl acetate/hexane gradients to isolate the target compound from byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Purity : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with reference standards .
  • Structural confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2) and methylphenoxy group (δ 6.8–7.2 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+^+ at m/z corresponding to C13_{13}H18_{18}N2_2O2_2 (calculated: 234.14) .

Q. What preliminary biological assays are suitable for screening its activity?

  • Anticancer potential : Test in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to reference PKM2 activators like related piperazine derivatives .
  • Enzyme inhibition : Screen against fatty acid synthase (FASN) via spectrophotometric NADPH consumption assays, referencing inhibitors such as 2-hydroxy-1-{4-[(4-phenylphenyl)carbonyl]piperazin-1-yl}ethan-1-one derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed incubation time, cell density) to eliminate variability .
  • Mechanistic profiling : Use RNA-seq or proteomics to identify off-target effects. For example, conflicting antifungal activity reports (e.g., vs. Candida spp.) may arise from differences in membrane permeability or efflux pump expression .
  • Structural analogs : Compare activity of derivatives (e.g., halogen-substituted phenoxy groups) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers to address low aqueous solubility (<0.1 mg/mL predicted) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenoxy ring to reduce CYP450-mediated oxidation .
  • Bioavailability testing : Use LC-MS/MS to measure plasma concentration-time profiles in rodent models after oral administration .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Molecular docking : Model interactions with target proteins (e.g., FASN or PKM2) using software like AutoDock Vina. Prioritize derivatives with stronger hydrogen bonding to catalytic residues (e.g., FASN’s β-ketoacyl synthase domain) .
  • ADMET prediction : Use SwissADME to filter compounds with favorable LogP (2–4) and low hepatotoxicity risk .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify derivatives with prolonged target engagement .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • Degradant identification : Use UPLC-QTOF-MS to detect and fragment degradants. Key degradation pathways may include piperazine ring oxidation or methylphenoxy group cleavage .

Methodological Notes

  • References to conflicting data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Synthetic scalability : Pilot-scale reactions (10–50 g) should optimize solvent recovery and minimize hazardous waste, adhering to green chemistry principles .

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